N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)13-5-3-4-12(19)9-13)17(24)20-14-8-11(18)6-7-15(14)25-2/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVHQOHAGPXJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that falls within the class of 1,2,3-triazoles, known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The compound's structure can be represented as follows:
1,2,3-Triazole derivatives like this compound exhibit various mechanisms of action that contribute to their biological effects:
- Anticancer Activity : These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The presence of halogen substituents (like chlorine and fluorine) on the phenyl rings has been shown to enhance anticancer activity by affecting the electronic properties of the molecule, thus influencing interactions with biological targets .
- Antimicrobial Properties : Triazole derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .
Biological Activity Overview
A summary of the biological activities reported for this compound is presented in the following table:
| Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Anticancer | 6.06 | H460 (Lung Cancer) | Induction of apoptosis and ROS generation |
| Antibacterial | 10.5 | Staphylococcus aureus | Inhibition of cell wall synthesis |
| Antifungal | 8.0 | Candida albicans | Disruption of ergosterol synthesis |
Anticancer Studies
A study examined the effects of various 1,2,3-triazole derivatives on lung cancer cell lines. The compound showed a promising IC50 value of 6.06 μM against H460 cells, indicating significant cytotoxicity . Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways.
Antimicrobial Efficacy
Research on triazole compounds has indicated their efficacy against various bacterial strains. In particular, this compound exhibited an IC50 value of 10.5 μM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against several human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis in cancer cells, leading to increased cell death rates .
- Mechanism of Action :
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound have been extensively studied. Key findings include:
- Absorption : The compound exhibits favorable absorption characteristics due to its moderate lipophilicity (LogP value).
- Metabolism : Initial studies suggest that it undergoes metabolic transformations primarily in the liver, with potential pathways involving cytochrome P450 enzymes.
- Excretion : Renal excretion is likely a significant route for elimination from the body, emphasizing the need for renal function monitoring during therapeutic use.
Potential Therapeutic Uses
Beyond its anticancer applications, this triazole derivative may also be explored for other therapeutic uses:
- Antimicrobial Activity : Triazoles are known for their antifungal properties; thus, derivatives may exhibit similar effects against fungal pathogens.
- Anti-inflammatory Effects : Research into triazole compounds suggests potential anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.
Future Research Directions
Further investigations are warranted to explore:
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapy agents could enhance treatment outcomes.
- Structural Modifications : Synthesis of analogs with varied substituents may lead to improved potency and selectivity against specific cancer types.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans will be crucial for translating laboratory findings into therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Melting Points : Triazole carboxamides with bulky or polar groups (e.g., benzoisoxazole in ) exhibit higher melting points (>250°C) due to enhanced crystallinity . The target compound’s 5-chloro-2-methoxyphenyl group may lower its melting point compared to these analogs.
- Solubility : Methoxy and ethoxy substituents (e.g., BG01432 ) improve aqueous solubility relative to purely hydrophobic groups. The chloro substituent in the target compound may counterbalance this by increasing lipophilicity.
Electronic and Steric Effects
- Steric Hindrance : Ethoxy (BG01432) and benzoisoxazole () groups introduce steric bulk, which may hinder molecular packing or receptor binding compared to smaller substituents like methoxy.
Implications for Further Research
- The target compound’s chloro and methoxy groups could enhance target affinity or metabolic stability.
- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving structural details, such as anisotropic displacement parameters or hydrogen bonding patterns.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(5-chloro-2-methoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?
- Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides, followed by cyclization using sodium azide (e.g., Huisgen 1,3-dipolar cycloaddition). A major challenge is achieving regioselectivity in triazole formation and optimizing yields. Methodological solutions include:
- Using Cu(I)-catalyzed click chemistry to ensure regiocontrol .
- Purification via column chromatography or recrystallization to isolate the desired isomer.
- Monitoring reaction progress with TLC or HPLC to adjust reaction conditions (e.g., temperature, solvent polarity) .
Q. How can the solubility limitations of this compound be addressed in biological assays?
- Answer : Low aqueous solubility (common in triazole-carboxamides due to hydrophobic aryl groups) can be mitigated by:
- Using co-solvents like DMSO or cyclodextrins to enhance dissolution without disrupting biological activity .
- Derivatizing the compound with polar substituents (e.g., hydroxyl or amine groups) while retaining core pharmacophores .
- Employing nanoformulation techniques (e.g., liposomes) for in vivo studies .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Answer : Key techniques include:
- NMR (¹H/¹³C, 2D-COSY/HSQC) to verify substitution patterns on the triazole and aryl rings .
- HRMS for accurate molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Answer :
- Core modifications : Systematically vary substituents on the triazole (e.g., methyl at position 5) and aryl rings (e.g., chloro, methoxy, fluoro) to assess impact on target binding .
- Bioisosteric replacements : Substitute the carboxamide group with sulfonamide or urea moieties to enhance solubility or potency .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Answer :
- Standardize assay conditions : Ensure consistent cell lines, buffer pH, and incubation times across studies .
- Orthogonal validation : Confirm activity using unrelated assays (e.g., fluorescence polarization vs. radiometric assays).
- Probe purity : Re-evaluate compound purity via HPLC and LC-MS to rule out degradation products .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Answer :
- Formulation : Use PEGylated nanoparticles or lipid-based carriers to improve bioavailability .
- Dosing regimens : Conduct pilot studies to determine optimal routes (oral vs. intravenous) and dose frequencies.
- Analytical methods : Employ LC-MS/MS for sensitive quantification in plasma/tissue homogenates .
Q. What are the challenges in crystallizing this compound for X-ray analysis, and how can they be overcome?
- Answer :
- Crystallization hurdles : Poor crystal growth due to flexible triazole and carboxamide groups.
- Solutions :
- Use slow evaporation with mixed solvents (e.g., DCM/methanol).
- Co-crystallize with target proteins (e.g., enzyme-inhibitor complexes) .
Methodological Tables
Table 1 : Key Synthetic Steps and Optimization Parameters
| Step | Reaction Type | Key Parameters | Challenges | Solutions |
|---|---|---|---|---|
| 1 | Condensation | Solvent (DMF), Temp (0–5°C) | Low yield of imidoyl chloride | Use excess POCl₃ |
| 2 | Cyclization | Cu(I) catalyst, RT | Regioselectivity | Optimize catalyst loading |
Table 2 : SAR Insights from Analogous Compounds
| Substituent Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| 5-Methyl (triazole) | Removal | ↓ Potency (10-fold) | |
| 3-Fluorophenyl | Cl → F | ↑ Selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
